molecular formula C9H10N2O2S2 B077575 ethyl N-(4-nitrophenyl)carbamodithioate CAS No. 13037-41-7

ethyl N-(4-nitrophenyl)carbamodithioate

Cat. No. B077575
CAS RN: 13037-41-7
M. Wt: 242.3 g/mol
InChI Key: MZSQZEREUTXWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(4-nitrophenyl)carbamodithioate, also known as EPN, is a chemical compound that has been widely used as a pesticide and an insecticide. It is a highly toxic organophosphate compound that affects the nervous system of insects and other pests. In recent years, EPN has gained attention in the scientific community due to its potential applications in research and medicine.

Mechanism Of Action

Ethyl N-(4-nitrophenyl)carbamodithioate works by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system. The overstimulation can lead to seizures, paralysis, and ultimately death.

Biochemical And Physiological Effects

Ethyl N-(4-nitrophenyl)carbamodithioate affects the nervous system by inhibiting the activity of acetylcholinesterase, causing an accumulation of acetylcholine in the synapse. This leads to overstimulation of the nervous system, which can cause seizures, paralysis, and death. ethyl N-(4-nitrophenyl)carbamodithioate also affects the cardiovascular system by causing a decrease in heart rate and blood pressure.

Advantages And Limitations For Lab Experiments

Ethyl N-(4-nitrophenyl)carbamodithioate has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of acetylcholinesterase, making it an ideal tool for studying the nervous system. ethyl N-(4-nitrophenyl)carbamodithioate is also relatively stable and can be stored for long periods of time. However, ethyl N-(4-nitrophenyl)carbamodithioate is highly toxic and requires careful handling. It is also expensive and may not be readily available in some laboratories.

Future Directions

1. Development of new ethyl N-(4-nitrophenyl)carbamodithioate derivatives with improved potency and selectivity.
2. Investigation of the potential therapeutic applications of ethyl N-(4-nitrophenyl)carbamodithioate in the treatment of neurodegenerative diseases.
3. Study of the effects of ethyl N-(4-nitrophenyl)carbamodithioate on other physiological systems, such as the immune system.
4. Development of new methods for synthesizing ethyl N-(4-nitrophenyl)carbamodithioate that are more efficient and cost-effective.
5. Investigation of the environmental impact of ethyl N-(4-nitrophenyl)carbamodithioate and its potential for bioaccumulation in the food chain.

Synthesis Methods

Ethyl N-(4-nitrophenyl)carbamodithioate can be synthesized by reacting ethylamine with carbon disulfide and 4-nitrochlorobenzene. The reaction produces a yellow crystalline solid that is soluble in organic solvents. The synthesis of ethyl N-(4-nitrophenyl)carbamodithioate requires careful handling as it is a highly toxic compound.

Scientific Research Applications

Ethyl N-(4-nitrophenyl)carbamodithioate has been used extensively in scientific research as a tool to study the nervous system. It is used to block the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system. By inhibiting acetylcholinesterase, ethyl N-(4-nitrophenyl)carbamodithioate causes an accumulation of acetylcholine, leading to overstimulation of the nervous system.

properties

IUPAC Name

ethyl N-(4-nitrophenyl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-2-15-9(14)10-7-3-5-8(6-4-7)11(12)13/h3-6H,2H2,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSQZEREUTXWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156490
Record name Carbanilic acid, dithio-p-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(4-nitrophenyl)carbamodithioate

CAS RN

13037-41-7
Record name Carbanilic acid, dithio-p-nitro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbanilic acid, dithio-p-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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